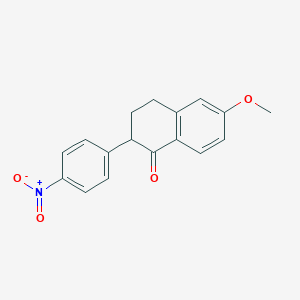
6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Cyclization: Formation of the dihydronaphthalenone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-Hydroxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 6-Methoxy-2-(4-aminophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Formation of halogenated derivatives such as 6-Methoxy-2-(4-bromophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Applications De Recherche Scientifique
6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-(4-nitrophenyl)benzothiazole
- 6-Methoxy-2-(4-nitrophenyl)benzo[d]thiazole
Comparison
6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which distinguishes it from other similar compounds like 6-Methoxy-2-(4-nitrophenyl)benzothiazole. This structural difference may result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
6-methoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15NO4/c1-22-14-7-9-16-12(10-14)4-8-15(17(16)19)11-2-5-13(6-3-11)18(20)21/h2-3,5-7,9-10,15H,4,8H2,1H3 |
Clé InChI |
VXDHRMCXMTZEMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




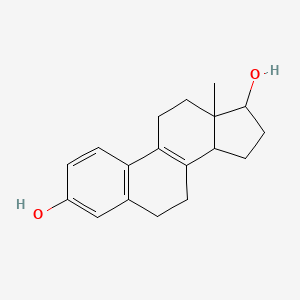


![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
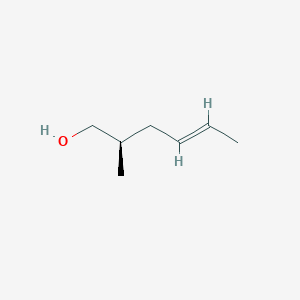

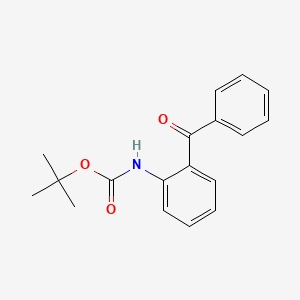
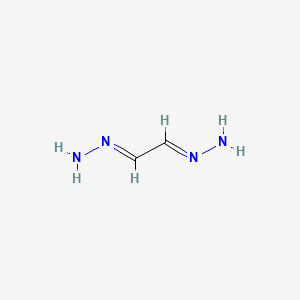

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)

